molecular formula C9H12N2O4 B135267 2-((4-Methoxy-3-nitrophenyl)amino)ethanol CAS No. 125418-72-6

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

Cat. No.: B135267
CAS No.: 125418-72-6
M. Wt: 212.2 g/mol
InChI Key: BGANLZMZHWJPFY-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-4-methoxy-3-nitroaniline is a member of 2-nitroanisoles.

Scientific Research Applications

Photochemical Applications and Protein Crosslinking

4-Nitrophenyl ethers, closely related to the chemical structure , have been utilized as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds are inert in the dark under biological conditions but react quantitatively with amines upon irradiation with UV light, suggesting a method for targeted protein modification without obstructing the binding site. This property was demonstrated by attaching a maleimide-containing 2-methoxy-4-nitrophenyl ether to human fetal hemoglobin, resulting in a crosslinked product locked in a high-affinity conformation (Jelenc, Cantor, & Simon, 1978).

Reductive Monoalkylation

The reductive monoalkylation of ethyl (4-methoxy-3-nitrophenyl) acetate, a compound structurally similar to the one of interest, was explored during its conversion to the corresponding primary amine. This process, facilitated by hydrogen over palladium on carbon (Pd/C) in ethanol, yielded significant amounts of secondary amines, indicating a pathway for creating a variety of benzyl amino aryls in good yields. This chemistry could be extended to substituted benzyl amino aryls, demonstrating the potential for synthesizing a wide range of derivatives (Sydnes, Kuse, & Isobe, 2008).

Ruthenium-Catalyzed Reduction

A study on the ruthenium-catalyzed reduction of nitroarenes, including compounds with methoxy substituents, used formic acid as a reductant. This method efficiently converted various nitroarenes to aminoarenes, suggesting a practical approach for the selective reduction of nitro compounds to their corresponding amines or alcohols. For example, 4-nitroacetophenone was selectively reduced to 1-(4-nitrophenyl)ethanol under mild conditions, highlighting the versatility of this catalytic system (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Synthesis and Characterization of Schiff Bases

Reactions of 2,3-diaminopyridine with compounds containing the nitrophenyl motif led to the formation of Schiff bases, which were characterized by their spectroscopic properties. The study demonstrates the application of these compounds in synthesizing complex molecular structures, potentially useful in materials science and organic synthesis (Opozda, Łasocha, & Włodarczyk-Gajda, 2003).

Electro-Optical Materials

Derivatives of 2-{(2-hydroxyethyl)-[4-(4-nitrophenylazo)phenyl]amino}ethanol were synthesized for developing electro-optical active polyurethanes. The study involved quantum chemical calculations and experimental characterization to evaluate the nonlinear optical (NLO) performance of these compounds. The research indicates the potential of these derivatives in creating materials with specific electro-optical properties (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).

Properties

IUPAC Name

2-(4-methoxy-3-nitroanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-15-9-3-2-7(10-4-5-12)6-8(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGANLZMZHWJPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701335227
Record name 2-(4-Methoxy-3-nitrophenylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-72-6
Record name 2-(4-Methoxy-3-nitrophenylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Solid potassium hydroxide (3.5 g) is dissolved in methanol (100 ml). To the obtained solution the 3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one of step 1.1 (5 g) is added whereupon a yellow suspension is formed. Then the reaction mixture is heated under reflux for 5 hours and a red solution is obtained. With stirring, diluted acetc acid (3.7 g in 20 ml water) is added dropwise to the warm solution and the reaction mixture is cooled down to from about 0° C. to about 5° C. An orange suspension is obtained, which is filtered. The resulting solid is dried.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 168.2 g of 4-amino-2-nitroanisole, 42.8 g of calcium hydroxide and 5 g of tetraethylene glycol dimethylether in 1500 g of aqueous monoethylene glycol dimethylether is reacted in accordance with the instructions of Example 1 with 150 g of 2-chloroethyl chloroformate and, after separation of the phases, with 370.6 g of 50% strength potassium hydroxide. After working up analogously to Example 1, yellow-red crystals are obtained.
Quantity
168.2 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
solvent
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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